molecular formula C7H15ClN2O2 B1486090 1-(3-Amino-1-pyrrolidinyl)-2-methoxy-1-ethanone hydrochloride CAS No. 2204587-53-9

1-(3-Amino-1-pyrrolidinyl)-2-methoxy-1-ethanone hydrochloride

Cat. No.: B1486090
CAS No.: 2204587-53-9
M. Wt: 194.66 g/mol
InChI Key: NZNHMLQWSSUHBY-UHFFFAOYSA-N
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Description

1-(3-Amino-1-pyrrolidinyl)-2-methoxy-1-ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group attached to a pyrrolidine ring, a methoxy group, and an ethanone moiety, all of which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-1-pyrrolidinyl)-2-methoxy-1-ethanone hydrochloride typically involves the reaction of 3-aminopyrrolidine with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-1-pyrrolidinyl)-2-methoxy-1-ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Amino-1-pyrrolidinyl)-2-methoxy-1-ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-1-pyrrolidinyl)-2-methoxy-1-ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrrolidine: Shares the pyrrolidine ring and amino group but lacks the methoxy and ethanone moieties.

    2-Methoxyacetyl chloride: Contains the methoxy and acetyl groups but lacks the pyrrolidine ring.

    1-(3-Aminopyrrolidin-1-yl)ethanone: Similar structure but without the methoxy group.

Uniqueness

1-(3-Amino-1-pyrrolidinyl)-2-methoxy-1-ethanone hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-methoxyethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-5-7(10)9-3-2-6(8)4-9;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNHMLQWSSUHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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